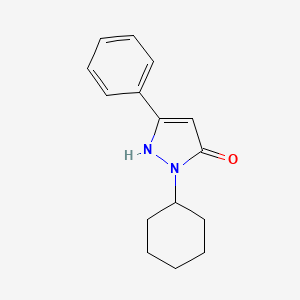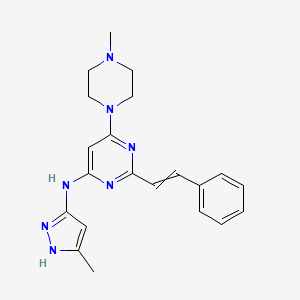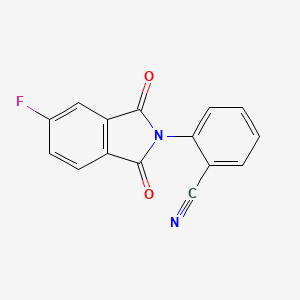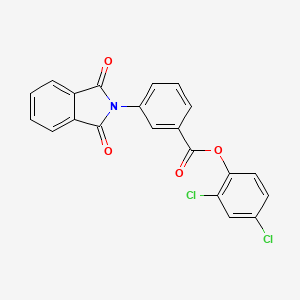![molecular formula C21H13N3O B12463734 3-amino-1-(4-cyanophenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B12463734.png)
3-amino-1-(4-cyanophenyl)-1H-benzo[f]chromene-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-1-(4-cyanophenyl)-1H-benzo[f]chromene-2-carbonitrile is a heterocyclic compound that belongs to the class of naphthopyran derivatives.
Vorbereitungsmethoden
The synthesis of 3-amino-1-(4-cyanophenyl)-1H-benzo[f]chromene-2-carbonitrile typically involves multi-component reactions. One common method is the reaction of aromatic aldehydes with malononitrile and β-naphthol in the presence of a catalyst. For instance, “Amano” lipase AS, an enzyme from Aspergillus niger, has been used to catalyze this reaction in anhydrous organic solvents, yielding the desired compound in moderate to good yields . Another method involves the use of 3-amino-1,2,4-triazole supported on hydroxyapatite-encapsulated-γ-Fe2O3 as a magnetic basic nanocatalyst .
Analyse Chemischer Reaktionen
3-amino-1-(4-cyanophenyl)-1H-benzo[f]chromene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Wissenschaftliche Forschungsanwendungen
3-amino-1-(4-cyanophenyl)-1H-benzo[f]chromene-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.
Wirkmechanismus
The mechanism of action of 3-amino-1-(4-cyanophenyl)-1H-benzo[f]chromene-2-carbonitrile involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for drug development .
Vergleich Mit ähnlichen Verbindungen
3-amino-1-(4-cyanophenyl)-1H-benzo[f]chromene-2-carbonitrile can be compared with other similar compounds, such as:
2-amino-4H-chromenes: These compounds share a similar core structure and exhibit comparable pharmacological activities.
3-amino-4-cyanofurazan: This compound also contains an amino and a cyano group, but differs in its overall structure and reactivity.
Indole-substituted 3-amino-1H-benzo[f]chromenes: These compounds have an indole moiety, which imparts different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C21H13N3O |
|---|---|
Molekulargewicht |
323.3 g/mol |
IUPAC-Name |
3-amino-1-(4-cyanophenyl)-1H-benzo[f]chromene-2-carbonitrile |
InChI |
InChI=1S/C21H13N3O/c22-11-13-5-7-15(8-6-13)19-17(12-23)21(24)25-18-10-9-14-3-1-2-4-16(14)20(18)19/h1-10,19H,24H2 |
InChI-Schlüssel |
AAZSRORSEMCOET-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(C(=C(O3)N)C#N)C4=CC=C(C=C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl furan-2-carboxylate (non-preferred name)](/img/structure/B12463654.png)

![(1S,2S,3R,5R,6S,7R,14R,15S,18S,21S,22R,25S)-5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone](/img/structure/B12463673.png)
![1-(4-Acetylpiperazin-1-YL)-3-{4-[(2-isopropylphenyl)sulfanyl]-3-nitrophenyl}prop-2-EN-1-one](/img/structure/B12463674.png)
![3-methylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12463681.png)
![2-Methylpropyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate](/img/structure/B12463688.png)
![N''-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'''-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide](/img/structure/B12463696.png)
![6-(4-Hydroxy-2-methyl-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)-4-methoxypyran-2-one](/img/structure/B12463698.png)
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl 2,4-dichlorobenzoate](/img/structure/B12463704.png)
![N-(2,5-dichlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12463709.png)
![N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B12463715.png)


